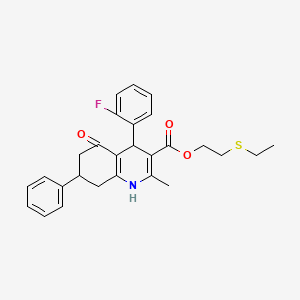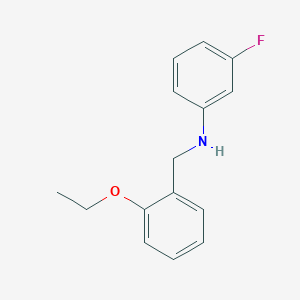![molecular formula C16H12N2O3 B4987704 3-[(1,3-benzodioxol-5-ylamino)methylene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4987704.png)
3-[(1,3-benzodioxol-5-ylamino)methylene]-1,3-dihydro-2H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(1,3-benzodioxol-5-ylamino)methylene]-1,3-dihydro-2H-indol-2-one is a chemical compound with potential applications in scientific research. It is a synthetic molecule that has been synthesized using various methods. The compound has been studied for its mechanism of action, biochemical and physiological effects, and its potential advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 3-[(1,3-benzodioxol-5-ylamino)methylene]-1,3-dihydro-2H-indol-2-one is not yet fully understood. However, studies have suggested that the compound may act by inhibiting specific enzymes or signaling pathways involved in cancer cell growth or bacterial cell division.
Biochemical and Physiological Effects:
Studies have shown that 3-[(1,3-benzodioxol-5-ylamino)methylene]-1,3-dihydro-2H-indol-2-one has biochemical and physiological effects. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit bacterial growth. Additionally, the compound has been shown to have fluorescent properties, which may make it useful for imaging applications.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-[(1,3-benzodioxol-5-ylamino)methylene]-1,3-dihydro-2H-indol-2-one in lab experiments is its potential as an anticancer or antimicrobial agent. Additionally, the compound's fluorescent properties may make it useful for imaging applications. However, one limitation is the potential toxicity of the compound, which may require careful handling and disposal.
Zukünftige Richtungen
There are several future directions for research on 3-[(1,3-benzodioxol-5-ylamino)methylene]-1,3-dihydro-2H-indol-2-one. One direction is to further investigate the mechanism of action of the compound, which may lead to the development of more effective anticancer or antimicrobial agents. Another direction is to explore the potential of the compound for imaging applications, such as in vivo imaging of cancer cells. Additionally, future research may focus on modifying the structure of the compound to improve its efficacy and reduce its toxicity.
In conclusion, 3-[(1,3-benzodioxol-5-ylamino)methylene]-1,3-dihydro-2H-indol-2-one is a synthetic compound with potential applications in scientific research. It has been studied for its potential as an anticancer and antimicrobial agent, as well as for its fluorescent properties. The compound's mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on this compound may lead to the development of more effective treatments for cancer and infectious diseases, as well as new imaging techniques for biomedical research.
Synthesemethoden
The synthesis of 3-[(1,3-benzodioxol-5-ylamino)methylene]-1,3-dihydro-2H-indol-2-one has been achieved using various methods. One of the most commonly used methods involves the reaction of 3-formyl-1H-indole with 1,3-benzodioxole-5-amine in the presence of a base catalyst. Other methods involve the use of different starting materials and catalysts. The synthesis of this compound requires expertise in organic chemistry and careful handling of the reactants.
Wissenschaftliche Forschungsanwendungen
3-[(1,3-benzodioxol-5-ylamino)methylene]-1,3-dihydro-2H-indol-2-one has potential applications in scientific research. It has been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. The compound has also been studied for its potential as an antimicrobial agent, as it has been shown to have activity against various bacterial strains. Additionally, the compound has been studied for its potential as a fluorescent probe for imaging applications.
Eigenschaften
IUPAC Name |
3-(1,3-benzodioxol-5-yliminomethyl)-1H-indol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c19-16-12(11-3-1-2-4-13(11)18-16)8-17-10-5-6-14-15(7-10)21-9-20-14/h1-8,18-19H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGXUWAROBJWYLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N=CC3=C(NC4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-benzodioxol-5-yliminomethyl)-1H-indol-2-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(5-chloro-2-thienyl)-3-[(5-methyl-3-isoxazolyl)amino]-2-propen-1-one](/img/structure/B4987640.png)
![isopropyl 2-[(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4987645.png)






![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(2-hydroxyethyl)glycinamide](/img/structure/B4987697.png)
![5-{2-[3-(4-methoxyphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4987705.png)


![3-[(4-methylphenyl)thio]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B4987723.png)